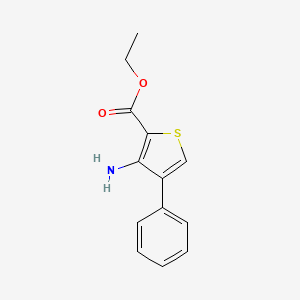

Ethyl 3-amino-4-phenylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-amino-4-phenylthiophene-2-carboxylate: is an organic compound with the molecular formula C13H13NO2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4-phenylthiophene-2-carboxylate typically involves the reaction of ethyl 3-oxo-4-phenylthiophene-2-carboxylate with ammonia or an amine under suitable conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters .

化学反応の分析

Amine Group Reactivity

The primary amino group (-NH₂) participates in nucleophilic reactions, forming derivatives through acylation, alkylation, or condensation.

Key Reactions:

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base to form amides.

-

Example: Reaction with 4-methylbenzoyl chloride yields ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate.

-

-

Condensation: Forms Schiff bases with aldehydes or ketones under acidic or neutral conditions.

Reagents and Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Acylation | Acyl chlorides, pyridine | Room temperature, DCM |

| Schiff base formation | Benzaldehyde, H₂SO₄ | Reflux, ethanol |

Ester Group Reactivity

The ethyl ester (-COOEt) undergoes hydrolysis, transesterification, or reduction.

Key Reactions:

-

Hydrolysis: Acidic or basic hydrolysis converts the ester to 3-amino-4-phenylthiophene-2-carboxylic acid.

-

Basic conditions (NaOH, H₂O/EtOH) yield the sodium salt, while acidic conditions (HCl, H₂O) produce the free acid.

-

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.

Reagents and Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Hydrolysis | 6M HCl or 2M NaOH | Reflux, 4–6 hours |

| Reduction | LiAlH₄, THF | 0°C to room temperature |

Thiophene Ring Modifications

The electron-rich thiophene ring undergoes electrophilic substitution, with directing effects from the amino and ester groups.

Key Reactions:

-

Halogenation: Bromination at position 5 using N-bromosuccinimide (NBS) in acetic acid.

-

Nitration: Nitric acid in sulfuric acid introduces nitro groups at position 5 .

Experimental Data:

| Reaction | Reagents | Product Structure | Yield (%) |

|---|---|---|---|

| Bromination | NBS, AcOH | 5-Bromo derivative | 72 |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | 65 |

Oxidation and Reduction

-

Oxidation: The thiophene sulfur atom oxidizes to sulfoxides or sulfones using H₂O₂ or m-CPBA.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene.

Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | H₂O₂, AcOH | 50°C, 3 hours |

| Reduction | H₂, 10% Pd/C | Ethanol, room temperature |

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique reactivity:

| Compound | Key Reactivity Differences |

|---|---|

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Higher electrophilic substitution at position 5 |

| 3-Amino-4-phenylthiophene-2-carboxylic acid | Enhanced solubility for metal-catalyzed reactions |

科学的研究の応用

Chemical Synthesis

Building Block in Organic Synthesis

Ethyl 3-amino-4-phenylthiophene-2-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the creation of diverse derivatives with tailored properties.

Major Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to sulfoxides or sulfones. | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Produces different amine derivatives. | Lithium aluminum hydride, sodium borohydride |

| Substitution | Involves nucleophilic substitution where the amino group is replaced by other functional groups. | Alkyl halides, acyl chlorides |

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising biological activities. Studies have shown its potential as an antimicrobial agent and its effectiveness against various cancer cell lines.

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research published in peer-reviewed journals has highlighted its ability to induce apoptosis in cancer cells through modulation of signaling pathways.

Pharmaceutical Applications

Intermediate in Drug Development

this compound is explored as a pharmaceutical intermediate due to its unique chemical structure, which allows for modifications leading to novel therapeutic agents.

Material Science

Development of Organic Semiconductors

In material science, this compound is utilized in developing materials with specific electronic properties. Its application in organic electronics includes potential uses in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Properties

- Conductivity : The compound's electronic properties make it suitable for applications requiring semiconducting materials.

- Stability : It demonstrates good thermal stability, which is crucial for electronic applications.

作用機序

The mechanism of action of ethyl 3-amino-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

類似化合物との比較

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate

- Ethyl 3-amino-4-phenylthiophene-2-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

生物活性

Ethyl 3-amino-4-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, supported by relevant data tables and case studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the condensation of thiophene derivatives with amines and carboxylic acids. The structural framework includes a thiophene ring substituted with an amino group and a phenyl group, which are critical for its biological activity.

2.1 Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. A study evaluated its effectiveness using the Minimum Inhibitory Concentration (MIC) method against several bacteria:

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.313 |

| Escherichia coli | 0.625 |

| Bacillus subtilis | 0.625 |

| Pseudomonas aeruginosa | 0.313 |

| Candida albicans | 0.313 |

These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

2.2 Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiophene derivatives, including this compound. It acts as an inhibitor of protein kinase C (PKC), which plays a crucial role in inflammatory processes. The compound's ability to modulate vascular permeability suggests its utility in treating conditions characterized by inflammation .

2.3 Antidiabetic Properties

In vitro studies have demonstrated that this compound possesses antidiabetic properties, potentially through the modulation of glucose uptake and insulin sensitivity in cellular models .

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted on various thiophene derivatives, including this compound, revealing its superior efficacy against Bacillus subtilis and Escherichia coli. The study utilized disk diffusion assays and reported significant inhibition zones, further validating its antimicrobial potential .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory responses, this compound was tested in a model of retinal endothelial permeability. The compound effectively reduced permeability induced by inflammatory cytokines, showcasing its therapeutic potential in ocular diseases related to inflammation .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Amino Group : Essential for enhancing solubility and biological interaction.

- Phenyl Substitution : Influences the electronic properties and binding affinity to target proteins.

Studies suggest that electron-donating groups at specific positions on the phenyl ring significantly enhance the compound's inhibitory activity against PKC .

特性

IUPAC Name |

ethyl 3-amino-4-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)12-11(14)10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAJUMNFVHZVKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。